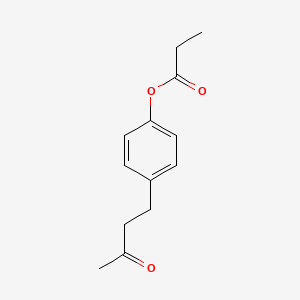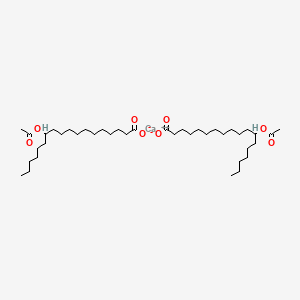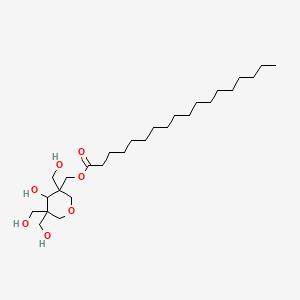
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol is an organic compound characterized by the presence of two 1,3-dihydroxybutyl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol typically involves the reaction of benzene-1,2-diol with 1,3-dihydroxybutyl derivatives under controlled conditions. One common method includes the use of deep eutectic solvents as catalysts to facilitate the reaction . The reaction conditions often involve moderate temperatures and atmospheric pressure to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the glycolysis of waste polyethylene terephthalate (PET) using deep eutectic solvents. This method not only provides a sustainable approach to recycling PET but also yields high-value products such as this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with different molecular entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Uniqueness
3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol is unique due to the presence of two 1,3-dihydroxybutyl groups, which enhance its reactivity and potential applications compared to other dihydroxybenzenes. This structural feature allows for more diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
85305-28-8 |
|---|---|
Molekularformel |
C14H22O6 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
3,4-bis(1,3-dihydroxybutyl)benzene-1,2-diol |
InChI |
InChI=1S/C14H22O6/c1-7(15)5-11(18)9-3-4-10(17)14(20)13(9)12(19)6-8(2)16/h3-4,7-8,11-12,15-20H,5-6H2,1-2H3 |
InChI-Schlüssel |
LLYJFEWETFSPJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=C(C(=C(C=C1)O)O)C(CC(C)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


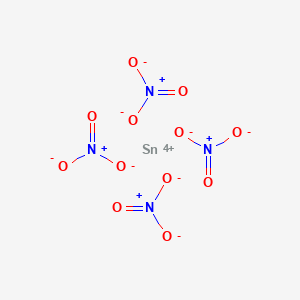
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
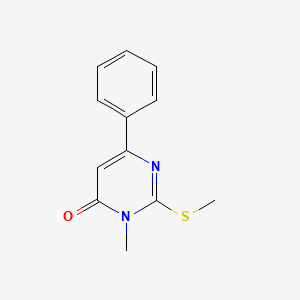
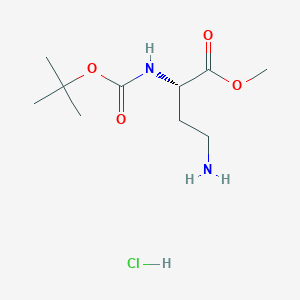
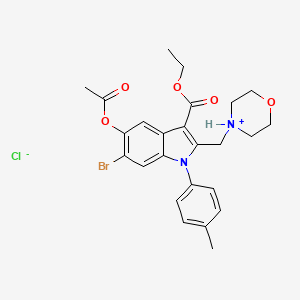
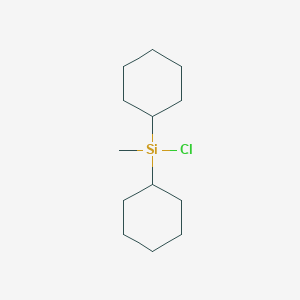
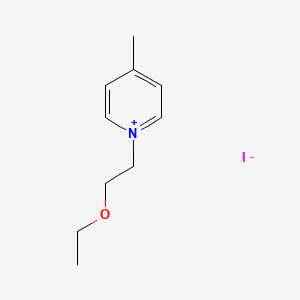
![4,4'-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B13783520.png)
